molecular formula C13H13BrN2O2 B2818174 3-(5-Amino-2-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+ CAS No. 1539191-74-6

3-(5-Amino-2-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+

Cat. No. B2818174
CAS RN: 1539191-74-6
M. Wt: 309.163
InChI Key: JHPHXLPGSCFWLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azabicyclo[3.1.0]hexane core, followed by the introduction of the phenyl ring and the amino and bromine substituents. This could potentially be achieved through methods such as cycloaddition reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the azabicyclo[3.1.0]hexane core, which is a type of strained ring system. The presence of the nitrogen atom within the ring could introduce interesting electronic properties. The phenyl ring and the amino and bromine substituents would also contribute to the overall molecular structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions. The amino and bromine substituents on the phenyl ring could act as sites for electrophilic aromatic substitution reactions. The azabicyclo[3.1.0]hexane core could also participate in reactions, particularly if the nitrogen atom is part of a reactive functional group .

Scientific Research Applications

Aromatase Inhibitory Activity

Compounds with the azabicyclo[3.1.0]hexane structure, such as 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione and its analogues, have been synthesized and evaluated for their in vitro inhibition of human placental aromatase, a crucial enzyme for estrogen synthesis. These compounds have shown promising enzyme-inhibiting activity, making them of interest for the endocrine therapy of hormone-dependent tumors like breast cancer (Staněk et al., 1991).

Selective Inhibition of Aromatase Activity

Further investigation into the structural features influencing the inhibitory activity of compounds similar to aminoglutethimide led to the synthesis of analogues based on the 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione framework. These analogues demonstrated significant potency in inhibiting aromatase activity without affecting other enzyme systems involved in steroidogenesis, showcasing their potential as selective inhibitors for therapeutic applications (Rowlands et al., 1988).

Synthesis of Azetidin-2-ones

The synthesis and transformation of 2-azabicyclo[2.2.0]hexane-3,5-dione derivatives to azetidin-2-ones through reactions with various nucleophiles have been described. These transformations provide new building blocks for the synthesis of carbapenem nuclei, which are important components in the development of antibiotics (Katagiri et al., 1986).

Development of Spirocyclic Heterocycles

A multi-component 1,3-dipolar cycloaddition method has been developed to synthesize spirocyclic heterocycles containing both 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs. This innovative approach allows for the creation of a diverse library of biologically significant scaffolds, demonstrating the utility of these compounds in drug discovery and development (Wang et al., 2021).

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its potential bioactivity. Additionally, studies could be conducted to better understand its physical and chemical properties .

properties

IUPAC Name

3-(5-amino-2-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-13(2)9-10(13)12(18)16(11(9)17)8-5-6(15)3-4-7(8)14/h3-5,9-10H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPHXLPGSCFWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(=O)N(C2=O)C3=C(C=CC(=C3)N)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Amino-2-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+

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